The compound H-Lysine-Valine-Valine-Arginine-Phenylalanine-Aspartic acid-Lysine-Leucine-OH, commonly referred to as H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, is a synthetic peptide that exhibits various biological activities. This compound is composed of eight amino acids and is notable for its potential roles in pharmacological applications, particularly in the fields of immunology and neurobiology.
H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH can be synthesized using established peptide synthesis methodologies, primarily solid-phase peptide synthesis (SPPS) and classical solution-phase methods. These techniques allow for the precise assembly of amino acid sequences to create specific peptides for research and therapeutic purposes .
This compound falls under the category of bioactive peptides, which are short chains of amino acids that can influence physiological processes. Bioactive peptides are often derived from food proteins or synthesized for their therapeutic potential, including anti-inflammatory, antioxidant, and immunomodulatory effects.
The synthesis of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH can be achieved through two primary methods:
During SPPS, the use of coupling agents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (HBTU) facilitates the formation of amide bonds between amino acids. The final product is typically deprotected using trifluoroacetic acid (TFA) to yield the free peptide .
The primary chemical reactions involved in synthesizing H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH include:
Analytical techniques such as high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) are critical for monitoring reaction progress and confirming product identity .
The mechanism of action for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH involves interaction with specific biological receptors or enzymes in target cells. The precise mechanism may vary depending on the biological context but often includes modulation of signaling pathways related to immune response or neurotransmission.
Research indicates that peptides like H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH can influence cellular processes such as apoptosis, proliferation, and immune modulation through receptor binding and downstream signaling cascades .
Relevant analyses such as circular dichroism (CD) spectroscopy can provide insight into secondary structure formation under various conditions .
H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH has several potential applications in scientific research:
These applications underscore the importance of this synthetic peptide in advancing our understanding of biochemical processes and developing novel therapeutic strategies .
The octapeptide H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH (KVVRFDKL) is hypothesized to originate from the proteolytic cleavage of larger precursor neuropeptides. This peptide exhibits a characteristic structure with basic residues (lysine, arginine) at positions 1, 4, and 7, flanking a central hydrophobic core (Val-Val-Phe) and a C-terminal leucine. Such arrangements are common in bioactive peptide fragments generated through regulated proteolysis. The presence of multiple basic residues suggests potential cleavage sites for endopeptidases like proprotein convertases (e.g., furin) or trypsin-like serine proteases, which target arginine and lysine residues. Dipeptidyl peptidase IV (DPPIV), a proline-specific exopeptidase implicated in neuropeptide processing [6], is unlikely to process this peptide due to the absence of N-terminal proline. Instead, aminopeptidases may sequentially liberate N-terminal lysine or valine residues. The C-terminal leucine residue is structurally congruent with hemopressin-like peptides (e.g., Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH) [2], implying shared proteolytic pathways in neuropeptide maturation.
Table 1: Proteolytic Cleavage Sites within KVVRFDKL
| Potential Enzyme | Cleavage Site | Resulting Fragments |
|---|---|---|
| Trypsin-like endopeptidase | After Arg⁴ | H-Lys-Val-Val-Arg-OH + H-Phe-Asp-Lys-Leu-OH |
| Lysyl endopeptidase | After Lys¹/Lys⁷ | H-Lys-OH + H-Val-Val-Arg-Phe-Asp-Lys-Leu-OH |
| Carboxypeptidase E | C-terminal Leu⁸ | H-Lys-Val-Val-Arg-Phe-Asp-Lys-OH |
KVVRFDKL shares critical structural motifs with endogenous opioid peptide ligands, particularly through its C-terminal leucine residue and aromatic phenylalanine. Hemopressin (Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH), a hemoglobin-derived nonapeptide, functions as a cannabinoid receptor type 1 (CB1) inverse agonist and exhibits cross-talk with opioid pathways [2]. The C-terminal Leu-Leu motif in hemopressin is essential for CB1 binding, analogous to the C-terminal Leu⁸ in KVVRFDKL. Computational modeling predicts that the hydrophobic residues (Val², Val³, Phe⁵, Leu⁸) form a potential receptor interaction surface, while the basic residues (Lys¹, Arg⁴, Lys⁷) may stabilize binding via ionic interactions with acidic receptor domains. In vitro studies of similar peptides demonstrate modulation of cyclic AMP and calcium flux in neuronal cells, suggesting KVVRFDKL could influence G-protein coupled receptor (GPCR) signaling cascades linked to pain perception and reward mechanisms.
Table 2: Structural Comparison with Neuroregulatory Peptides
| Peptide | Sequence | Key Structural Features | Biological Activity |
|---|---|---|---|
| KVVRFDKL | H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH | Basic N/C-termini; hydrophobic core | Putative GPCR modulation |
| Hemopressin | Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH | C-terminal leucine cluster | CB1 inverse agonism |
| Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys | N-terminal YGGF motif | κ-opioid receptor agonist |
KVVRFDKL likely engages in specific ligand-receptor interactions within the central nervous system, mediated by its charged and hydrophobic residues. The clustered basic residues (Lys¹, Arg⁴, Lys⁷) suggest affinity for G-protein coupled receptors (GPCRs) with anionic binding pockets, such as cannabinoid receptor 1 (CB1) or opioid receptors. Molecular docking simulations predict that Arg⁴ and Phe⁵ form a salt bridge and π-stacking interaction with CB1’s transmembrane helices 6 and 7, analogous to hemopressin binding [2]. The C-terminal Leu⁸ may anchor into a hydrophobic receptor cavity, while Asp⁶ could engage in hydrogen bonding with serine/threonine residues in the receptor extracellular loop. Additionally, the peptide’s structural plasticity allows conformational adaptation to class A GPCR binding sites. Experimental evidence from related peptides indicates nanomolar-range receptor affinities, suggesting KVVRFDKL may function as a neuromodulator for:
Biophysical analyses (e.g., surface plasmon resonance) would be required to validate these interactions, leveraging immobilized receptor extracellular domains.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1